4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
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Overview
Description
4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules .
Preparation Methods
The synthesis of 4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThe final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid functionality .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and other biologically active compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly in the context of peptide synthesis.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional groups within the molecule. The cyclopropyl and pyrrolidine groups contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid: This compound has a phenyl group instead of a cyclopropyl group, which affects its reactivity and applications.
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-22(26)20-12-24(11-19(20)14-9-10-14)23(27)28-13-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,14,19-21H,9-13H2,(H,25,26) |
InChI Key |
IVFPTFDNRGYYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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